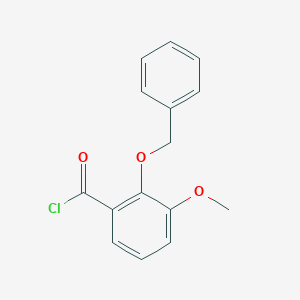

2-(Benzyloxy)-3-methoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-phenylmethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-9-5-8-12(15(16)17)14(13)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXDUPQUSSFOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)-3-methoxybenzoyl chloride synthesis from 2-hydroxy-3-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3-methoxybenzoyl Chloride from 2-hydroxy-3-methoxybenzoic Acid

Introduction

This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of complex organic structures, particularly in the fields of pharmaceuticals and materials science. Its structure incorporates a reactive acyl chloride group, ideal for forming amide or ester linkages, and a benzyl ether protecting group, which is stable under various conditions but can be selectively removed when needed. This guide provides a comprehensive, field-proven methodology for the two-step synthesis of this compound, starting from the commercially available 2-hydroxy-3-methoxybenzoic acid. The narrative emphasizes the chemical principles behind procedural choices, ensuring both reproducibility and a deep understanding of the synthesis.

The synthetic strategy is bifurcated into two primary stages:

-

Protection of the Phenolic Hydroxyl: A Williamson ether synthesis is employed to protect the acidic phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid as a benzyl ether. This step is crucial to prevent side reactions at the hydroxyl group during the subsequent chlorination step.

-

Conversion to Acyl Chloride: The carboxylic acid functionality of the protected intermediate, 2-(benzyloxy)-3-methoxybenzoic acid, is converted to the highly reactive acyl chloride using thionyl chloride. This transformation activates the carboxyl group for subsequent nucleophilic acyl substitution reactions.

Part 1: Synthesis of 2-(Benzyloxy)-3-methoxybenzoic Acid (Intermediate I)

Guiding Principles and Mechanistic Overview

The initial step involves the benzylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid (also known as 3-methoxysalicylic acid)[1][2]. This reaction is a classic example of the Williamson ether synthesis. The process begins with the deprotonation of the most acidic proton in the starting material. While the carboxylic acid proton is more acidic, the phenoxide formed upon deprotonation of the hydroxyl group is a potent nucleophile. By using a suitable base, the phenolic proton is removed to generate a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride in an SN2 reaction, displacing the chloride ion and forming the benzyl ether.

The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is preferred as it is strong enough to deprotonate the phenol but generally not the carboxylic acid, minimizing potential side reactions. A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal as it effectively dissolves the reactants and facilitates the SN2 mechanism without solvating the nucleophile excessively.

Detailed Experimental Protocol

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add acetone (approx. 10-15 mL per gram of starting material) to the flask.

-

Reagent Addition: While stirring vigorously, add benzyl chloride (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up (Filtration): After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Work-up (Solvent Removal): Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Work-up (Extraction): Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-(benzyloxy)-3-methoxybenzoic acid as a white solid.

Characterization of Intermediate I

The identity and purity of the synthesized 2-(benzyloxy)-3-methoxybenzoic acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Part 2: Synthesis of this compound (Final Product)

Guiding Principles and Mechanistic Overview

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[3][4][5]

The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[3][6] This forms a highly reactive chlorosulfite intermediate. A chloride ion, either from the reaction medium or the intermediate itself, then attacks the carbonyl carbon in a nucleophilic acyl substitution. The subsequent collapse of the tetrahedral intermediate expels the chlorosulfite group, which readily decomposes into the stable gaseous molecules SO₂ and HCl. This irreversible decomposition makes the reaction highly favorable.[5]

Crucial Consideration: This reaction must be conducted under strictly anhydrous conditions, as thionyl chloride reacts violently with water, and the acyl chloride product is readily hydrolyzed back to the carboxylic acid in the presence of moisture.[5][7]

Detailed Experimental Protocol

-

Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube to protect from atmospheric moisture.

-

Reactant Addition: Place the dried 2-(benzyloxy)-3-methoxybenzoic acid (1.0 eq) into the flask.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, typically 3-5 eq, can also be used as the solvent) to the flask. A drop of DMF can be added as a catalyst.[5]

-

Reaction: Gently heat the mixture to reflux (approx. 76°C for SOCl₂) for 2-4 hours. The evolution of SO₂ and HCl gases will be observed. The reaction is typically complete when gas evolution ceases.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. This step must be performed in a well-ventilated fume hood.

-

Purification: The resulting this compound can be purified by vacuum distillation if necessary. However, for many applications, the crude product obtained after removal of excess thionyl chloride is of sufficient purity to be used directly in the next step.

Data Summary & Physicochemical Properties

| Compound | Formula | M.W. ( g/mol ) | Role | Typical Equiv. |

| Step 1 | ||||

| 2-Hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15[1] | Starting Material | 1.0 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | Benzylating Agent | 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | 2.5 |

| Acetone | C₃H₆O | 58.08 | Solvent | - |

| Step 2 | ||||

| 2-(Benzyloxy)-3-methoxybenzoic acid | C₁₅H₁₄O₄ | 258.27 | Intermediate | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | 3.0 - 5.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalyst | cat. |

Visual Workflow and Mechanism

Caption: A two-step workflow for the target synthesis.

Caption: Mechanism for converting carboxylic acid to acyl chloride.

Safety and Handling

-

Benzyl Chloride: Is a lachrymator and a potential carcinogen. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Thionyl Chloride (SOCl₂): Is highly corrosive and toxic. It reacts violently with water to release corrosive gases (SO₂ and HCl). All operations must be conducted in a fume hood over a secondary containment tray. Ensure all glassware is scrupulously dried before use.[8]

-

General Precautions: Acyl chlorides are reactive and moisture-sensitive. The final product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation.

References

- CN102690175A - Preparation method of 3-methoxybenzyl chloride - Google Patents.

- CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents.

- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents.

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB. Available at: [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. Available at: [Link]

-

Preparation of 3-methoxybenzoic acid - Sciencemadness.org. Available at: [Link]

- US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters - Google Patents.

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. Available at: [Link]

-

Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Available at: [Link]

-

2-Methyl-3-methoxybenzoyl chloride Five Chongqing Chemdad Co. Available at: [Link]

-

2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 - Shree Sulphurics. Available at: [Link]

- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents.

-

Making Benzyl Chloride - YouTube. Available at: [Link]

-

Carboxylic Acid + SOCl2 - ReactionWeb.io. Available at: [Link]

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - ResearchGate. Available at: [Link]

-

Acid to Acid Chloride - Common Conditions. Available at: [Link]

-

Benzaldehyde, 2-hydroxy-3-methoxy- - the NIST WebBook. Available at: [Link]

-

3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0 | Chemsrc. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB [foodb.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. reactionweb.io [reactionweb.io]

- 6. m.youtube.com [m.youtube.com]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. chemicalbook.com [chemicalbook.com]

synthesis of 2-(Benzyloxy)-3-methoxybenzoyl chloride precursor

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-3-methoxybenzoyl Chloride

Authored by a Senior Application Scientist

Introduction

This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of a wide array of complex organic structures, particularly in the realms of pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of its two primary functional groups: the highly reactive acyl chloride, which is a precursor to esters, amides, and ketones, and the benzyl ether, a stable protecting group for the phenolic hydroxyl that can be selectively removed under specific conditions. This guide provides a comprehensive, field-proven methodology for the synthesis of this precursor, grounded in established chemical principles and validated protocols. It is designed for researchers and professionals in drug development who require a reliable and well-understood synthetic pathway.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved via a two-step process commencing from the commercially available starting material, 2-hydroxy-3-methoxybenzoic acid.

-

Step 1: Benzyl Protection: The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid is protected as a benzyl ether. This is a critical step to prevent unwanted side reactions at the phenol site during the subsequent chlorination.

-

Step 2: Acyl Chloride Formation: The carboxylic acid moiety of the resulting 2-(benzyloxy)-3-methoxybenzoic acid is converted into the corresponding acyl chloride using a suitable chlorinating agent.

This strategic sequence ensures high yields and purity of the final product.

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of the Intermediate, 2-(Benzyloxy)-3-methoxybenzoic Acid

Principle and Strategy

The initial step involves the protection of the phenolic hydroxyl group as a benzyl ether. The choice of a benzyl group is strategic; it is robust enough to withstand the conditions of the subsequent chlorination step but can be readily cleaved later in a synthetic sequence via catalytic hydrogenation if the free phenol is required. The Williamson ether synthesis is the method of choice, employing benzyl bromide as the benzyl source and a mild base, such as potassium carbonate, to deprotonate the phenol.

Starting Material

2-Hydroxy-3-methoxybenzoic acid (also known as 3-methoxysalicylic acid) is a commercially available and cost-effective starting material. Its structure provides the required o-hydroxy and m-methoxy substitution pattern.

Detailed Experimental Protocol: Benzylation

This protocol is based on standard benzylation procedures for phenolic acids[1].

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzoic acid, anhydrous potassium carbonate (K₂CO₃), and a suitable solvent such as acetone or DMF.

-

Reagent Addition: While stirring the suspension, add benzyl bromide (BnBr) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr). Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the solution sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining base, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid, 2-(benzyloxy)-3-methoxybenzoic acid[2][3], can be further purified by recrystallization if necessary.

Data Presentation: Reagent Table for Benzylation

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount | Purpose |

| 2-Hydroxy-3-methoxybenzoic acid | 168.15 | 1.0 | 10.0 g | Starting Material |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 - 3.0 | 20.5 g | Base |

| Benzyl Bromide (BnBr) | 171.04 | 1.1 - 1.2 | 11.1 g (7.6 mL) | Benzylating Agent |

| Acetone | 58.08 | - | 150 mL | Solvent |

Part II: Synthesis of this compound

Principle and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are significantly more reactive than their parent carboxylic acids, making them excellent electrophiles for nucleophilic acyl substitution reactions[4]. Several reagents can effect this transformation, including phosphorus pentachloride (PCl₅), oxalyl chloride ((COCl)₂), and thionyl chloride (SOCl₂)[5][6][7].

Thionyl chloride is often the reagent of choice for several practical reasons[8]:

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, both of which are gases[5][9]. This simplifies purification, as the byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Efficiency: It is a powerful and efficient chlorinating agent for a wide range of carboxylic acids.

-

Cost-Effectiveness: Thionyl chloride is a relatively inexpensive and readily available reagent.

Mechanism of Chlorination with Thionyl Chloride

The reaction proceeds through a well-established mechanism involving a chlorosulfite intermediate[10].

-

The carboxylic acid oxygen performs a nucleophilic attack on the sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

-

The chloride ion then deprotonates the hydroxyl group, releasing HCl gas.

-

The resulting chlorosulfite ester intermediate is unstable. The chloride ion attacks the carbonyl carbon in a nucleophilic acyl substitution.

-

A tetrahedral intermediate is formed, which then collapses, eliminating the chlorosulfite group. This group decomposes into sulfur dioxide gas and a chloride ion, yielding the final acyl chloride product[4][11][12].

Caption: Simplified mechanism for acyl chloride formation.

Detailed Experimental Protocol: Chlorination

Safety First: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and all glassware must be thoroughly dried. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory[6].

-

Reaction Setup: Place the dry 2-(benzyloxy)-3-methoxybenzoic acid into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. Often, the reaction can be run neat (without an additional solvent), or a high-boiling inert solvent like toluene can be used[8][13]. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Execution: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-4 hours, or until the evolution of gases ceases.

-

Purification: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride must be removed. This is best accomplished by distillation, followed by removal of the final traces under high vacuum[7][9]. The crude this compound, often obtained as an oil or low-melting solid, can be used directly for the next step or purified further by vacuum distillation if required. Due to their reactivity, acyl chlorides are often generated and used in situ or with minimal purification[14].

Data Presentation: Reagent Table for Chlorination

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount | Purpose |

| 2-(Benzyloxy)-3-methoxybenzoic acid | 258.27 | 1.0 | 10.0 g | Substrate |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.0 - 5.0 | 13.8 g (8.4 mL) | Chlorinating Agent |

| DMF (optional) | 73.09 | Catalytic | 1-2 drops | Catalyst |

Conclusion

The synthesis of this compound from 2-hydroxy-3-methoxybenzoic acid is a robust and reliable two-step process. By employing a standard Williamson ether synthesis for benzyl protection followed by conversion of the carboxylic acid to the acyl chloride with thionyl chloride, researchers can access this versatile intermediate in high yield. The procedural simplicity and use of common laboratory reagents make this pathway highly applicable in both academic and industrial drug development settings. Adherence to strict anhydrous conditions and safety protocols is paramount for successful and safe execution.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Let's learn together. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. YouTube. [Link]

- Google Patents.

-

Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

-

LookChem. General procedures for the purification of Acid chlorides. [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]

-

ResearchGate. (2021). Synthesis route for radiolabelling precursor 2. [Link]

-

Rasayan Journal of Chemistry. (2012). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. [Link]

- Google Patents.

-

ResearchGate. (2025, August 6). O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. [Link]

-

Patsnap. Preparation method for 4-hydroxy-3-methoxy benzoic acid. [Link]

- Google Patents.

- Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

- Google Patents. EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.

-

NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-. [Link]

-

ThaiScience. Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. [Link]

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. 2-(benzyloxy)-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-(benzyloxy)-3-methoxybenzoic acid | 23806-76-0 [amp.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to 2-(Benzyloxy)-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(Benzyloxy)-3-methoxybenzoyl chloride, a key building block in synthetic organic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and drug development professionals.

Introduction and Core Compound Profile

This compound is a substituted aromatic acyl chloride of significant interest in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. Its structure, featuring a reactive acyl chloride group ortho to a benzyloxy substituent and meta to a methoxy group, offers a unique combination of steric and electronic properties that can be strategically exploited in molecular design.

The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions. The methoxy group modifies the electronic nature of the aromatic ring, influencing its reactivity. The acyl chloride functional group is a highly reactive electrophile, readily participating in a wide range of nucleophilic acyl substitution reactions to form esters, amides, and ketones. This trifecta of functional groups makes this compound a valuable intermediate for constructing intricate molecular architectures.

Compound Identification:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 905719-12-2[1] |

| Molecular Formula | C₁₅H₁₃ClO₃ |

| Molecular Weight | 276.71 g/mol |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 2-hydroxy-3-methoxybenzoic acid. The synthetic strategy involves two key transformations: the protection of the phenolic hydroxyl group via benzylation and the subsequent conversion of the carboxylic acid to an acyl chloride.

Step 1: Benzylation of 2-Hydroxy-3-methoxybenzoic acid

The initial step is the protection of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid (CAS: 877-22-5) as a benzyl ether. This is crucial to prevent unwanted side reactions at the hydroxyl group during the subsequent chlorination step. The Williamson ether synthesis is a classic and effective method for this transformation.

Reaction Scheme:

Caption: Benzylation of 2-hydroxy-3-methoxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in acetone.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Reagent Addition: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-(benzyloxy)-3-methoxybenzoic acid. Further purification can be achieved by recrystallization.

Causality and Trustworthiness: The use of a carbonate base is a mild and effective choice for deprotonating the phenol without causing hydrolysis of the ester if it were present. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction. Monitoring by TLC is a critical step to ensure the reaction goes to completion and to avoid the formation of byproducts, thereby ensuring the reliability of the protocol.

Step 2: Conversion to Acyl Chloride

The final step is the conversion of the carboxylic acid group of 2-(benzyloxy)-3-methoxybenzoic acid to a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][3][4][5]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap containing a sodium hydroxide solution to neutralize the evolving HCl and SO₂ gases.

-

Reagent Addition: To the 2-(benzyloxy)-3-methoxybenzoic acid (1.0 eq), add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq) slowly at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction is typically complete when the evolution of gases ceases.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Expertise and Mechanistic Insight: The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion. The driving force for this reaction is the formation of the stable gaseous byproducts, sulfur dioxide and hydrogen chloride, which shift the equilibrium towards the product.[2][6] The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce the 2-(benzyloxy)-3-methoxybenzoyl moiety into various scaffolds.

-

Synthesis of Novel Amides and Esters: The acyl chloride readily reacts with amines and alcohols to form the corresponding amides and esters. This is a fundamental transformation in the synthesis of many pharmaceutical compounds, where the amide or ester linkage is a common structural feature. For instance, it can be used in the synthesis of N-benzoyl-2-hydroxybenzamides, which have shown potential as antiprotozoal agents.[7]

-

Friedel-Crafts Acylation: The acyl chloride can be used as an acylating agent in Friedel-Crafts reactions to introduce the benzoyl group onto an aromatic ring, leading to the formation of substituted benzophenones.

-

Precursor for Heterocyclic Synthesis: The reactive nature of the acyl chloride makes it a suitable starting material for the construction of various heterocyclic ring systems that are prevalent in medicinal chemistry.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound, characteristic of most acyl chlorides.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition due to moisture.

-

Reactivity: It will react exothermically with water, alcohols, and amines. Care should be taken to avoid contact with these substances.

Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and lachrymatory. It reacts violently with water to produce toxic gases (HCl and SO₂). It must be handled with extreme caution in a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. The synthetic protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for researchers to build upon in their synthetic endeavors.

References

- Benchchem. An In-depth Technical Guide to 2-Methyl-3-methoxybenzoyl chloride: Discovery, Synthesis, and Applications.

- Chemsrc. 3-Methoxy-2-methylbenzoyl chloride | CAS#:24487-91-0.

- Chemdad. 2-Methyl-3-methoxybenzoyl chloride.

- ChemicalBook. 2-(benzyloxy)benzoyl chloride synthesis.

- BLDpharm. 3-Methoxy-2-((3-methylbenzyl)oxy)benzoyl chloride | 1160251-17-1.

- Sigma-Aldrich. 3-Methoxybenzoyl chloride 99 | 1711-05-3.

- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

- PubChem. 2-Methoxy-3-methylbenzoyl chloride | C9H9ClO2 | CID 4771138.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Sigma-Aldrich. 2-Hydroxy-3-methoxybenzoic acid 97 | 877-22-5.

- National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.

- FooDB. Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172).

- ResearchGate. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.

- Chemguide. converting carboxylic acids into acyl (acid) chlorides.

- YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).

- Google Patents. Process for the preparation of hydroxybenzoic benzyl esters.

- Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions.

- NIST WebBook. Benzoyl chloride, 4-methoxy-.

- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.

- NIST WebBook. Benzaldehyde, 2-hydroxy-3-methoxy-.

- Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - Rasayan Journal of Chemistry. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9wvBT2EyPmdlDGG85rTLras5BpLxssHNK9ssL7FpRaWbEIXO5DQuMqC82wCyvnQbaApv_4_8LXAWzzH4A7OnPxRBmxyeCVVUZ-XAdJV8yNqMm-jZWgiITkRev0MYMt5teLG0SMygwNFtVrjDQ9Ognz0g40SMygwNFtVrjDQ9Ognz0g4

Sources

- 1. 1160251-17-1|3-Methoxy-2-((3-methylbenzyl)oxy)benzoyl chloride|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzyloxy)-3-methoxybenzoyl chloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of 2-(Benzyloxy)-3-methoxybenzoyl chloride (CAS No. 905719-12-2), a substituted aromatic acyl chloride of significant interest in advanced organic synthesis. While specific experimental data for this compound is not extensively documented in public literature, this paper consolidates foundational chemical principles and data from closely related structural analogs to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers the compound's identity, a detailed, field-proven protocol for its synthesis from its carboxylic acid precursor, its anticipated chemical and physical properties, and a discussion of its reactivity based on established structure-activity relationships. Furthermore, potential applications in medicinal chemistry and materials science are explored, alongside essential safety and handling protocols.

Introduction and Molecular Identity

This compound belongs to the class of acyl chlorides, which are highly reactive carboxylic acid derivatives. Its structure is characterized by a benzoyl chloride core substituted with a methoxy group at the 3-position and a benzyloxy (benzyl ether) group at the 2-position. This unique combination of a highly electrophilic acyl chloride, an electron-donating methoxy group, and a sterically bulky, labile benzyloxy protecting group makes it a versatile, yet challenging, intermediate for synthetic chemists. The acyl chloride moiety serves as an excellent acylating agent, while the substituents on the aromatic ring modulate its reactivity and provide handles for further functionalization.

Its primary utility lies in its role as a building block for constructing complex molecular architectures, enabling the introduction of the 2-(benzyloxy)-3-methoxybenzoyl fragment into a target molecule through nucleophilic acyl substitution.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 905719-12-2 | [1] |

| Molecular Formula | C₁₅H₁₃ClO₃ | [1] |

| Molecular Weight | 276.72 g/mol | [1] |

| Canonical SMILES | COC1=C(C(=O)Cl)C=CC=C1OCC2=CC=CC=C2 | N/A |

| Precursor Acid | 2-(Benzyloxy)-3-methoxybenzoic acid (CAS: 23806-76-0) | N/A |

Synthesis and Purification

The most direct and industrially scalable route to this compound is the chlorination of its corresponding carboxylic acid, 2-(benzyloxy)-3-methoxybenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient removal of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[2]

Synthetic Workflow

The overall process involves the reaction of the precursor acid with an excess of a chlorinating agent, followed by removal of the excess reagent and byproducts, typically via distillation under reduced pressure.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard laboratory practices for the synthesis of benzoyl chlorides. It should be adapted and optimized based on in-process monitoring.

Objective: To synthesize this compound from 2-(benzyloxy)-3-methoxybenzoic acid.

Materials:

-

2-(Benzyloxy)-3-methoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM) as solvent (optional, can be run neat)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzyloxy)-3-methoxybenzoic acid. The flask should be under an inert atmosphere (e.g., Nitrogen or Argon). The condenser outlet should be connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.

-

Reagent Addition: Add anhydrous toluene (if used), followed by the slow, dropwise addition of thionyl chloride at room temperature. A few drops of anhydrous DMF can be added to catalyze the reaction.

-

Reaction: Gently heat the reaction mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C). The reaction progress can be monitored by the cessation of gas evolution. Maintain reflux for 2-4 hours or until the reaction is complete (as determined by TLC or a small-scale quench and LC-MS analysis).

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. A rotary evaporator with a vacuum trap is suitable for this purpose.

-

Purification: The crude product, often a pale yellow to brown oil or low-melting solid, may be of sufficient purity for subsequent steps. For higher purity, fractional distillation under high vacuum is recommended.

Self-Validation: The successful conversion can be confirmed by the disappearance of the broad -OH stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (~1770-1800 cm⁻¹) in the IR spectrum.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Analogs

| Property | This compound (Predicted/Inferred) | 2-Methoxybenzoyl chloride (Analog) | 3-Methoxybenzoyl chloride (Analog) |

| CAS Number | 905719-12-2 | 21615-34-9 | 1711-05-3 |

| Appearance | Expected to be a colorless to yellow liquid or low-melting solid | Clear colorless to pale yellow liquid | Liquid |

| Molecular Weight | 276.72 g/mol | 170.59 g/mol [3] | 170.59 g/mol [4] |

| Boiling Point | Not available. Expected to be >200°C at atmospheric pressure, distillable under high vacuum. | 128-129 °C @ 8 mmHg[3] | 123-125 °C @ 15 mmHg[4] |

| Melting Point | Not available | 36-38°C[3] | Not applicable |

| Density | Not available. Expected to be >1.2 g/mL. | 1.146 g/mL[3] | 1.214 g/mL at 25 °C[4] |

| Solubility | Soluble in common aprotic organic solvents (DCM, THF, Toluene, Ethers). Reacts with protic solvents (water, alcohols, amines). | Soluble in benzene, chloroform, ether. Decomposes in water.[5] | Not specified, but expected to be similar to isomers. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution. The substituents on the aromatic ring modulate this reactivity.

-

Methoxy Group (-OCH₃): Located at the meta position relative to the acyl chloride, its electron-donating resonance effect (+M) does not directly conjugate with the carbonyl group. However, its moderate electron-withdrawing inductive effect (-I) will slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoyl chloride.[6]

-

Benzyloxy Group (-OCH₂Ph): This group at the ortho position exerts a significant steric influence, potentially hindering the approach of bulky nucleophiles to the carbonyl center. Electronically, it is an electron-donating group (+M, -I), which may slightly decrease the intrinsic reactivity of the acyl chloride compared to electron-withdrawn analogs.[5]

Key Reactions

The compound is an excellent acylating agent.

Caption: Core reactivity pathways for this compound.

-

Amide Formation: Reacts readily with primary and secondary amines to form the corresponding N-substituted amides. This is often a key step in the synthesis of active pharmaceutical ingredients (APIs).

-

Ester Formation: In the presence of an alcohol and typically a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, it forms the corresponding ester.

-

Hydrolysis: The compound is highly moisture-sensitive and will readily hydrolyze in the presence of water to regenerate 2-(benzyloxy)-3-methoxybenzoic acid and hydrochloric acid.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic compounds in the presence of a Lewis acid catalyst, though the ortho-substituent may pose steric challenges.

The reactivity is generally accelerated by electron-withdrawing groups on the benzoyl chloride ring and decelerated by electron-donating groups.[7][8]

Applications in Research and Development

While specific, documented applications for this compound are sparse, its structure suggests significant potential as a synthetic intermediate in several high-value areas.

-

Pharmaceutical Synthesis: Substituted benzoyl moieties are common scaffolds in drug discovery. This compound could be used to synthesize novel analgesics, anti-inflammatory agents, or other therapeutics.[3] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step (e.g., via hydrogenolysis) to reveal a new functional group.

-

Agrochemical Development: Similar structures, such as 2-methyl-3-methoxybenzoyl chloride, are critical precursors to modern insecticides like methoxyfenozide.[9] It is plausible that this compound could be used in the synthesis of new, proprietary pesticides or plant growth regulators.

-

Materials Science: As a reactive monomer or functionalizing agent, it could be used to modify polymers or surfaces, introducing aromaticity and specific functionality to create materials with tailored optical or physical properties.

Safety and Handling

Danger: Like all acyl chlorides, this compound should be considered a corrosive, lachrymatory, and moisture-sensitive compound. All handling must be performed by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles with a face shield are mandatory.[4]

-

Handling: Keep away from all sources of moisture, including atmospheric humidity. Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket). Avoid contact with skin, eyes, and mucous membranes. Do not inhale vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents. Storage under an inert atmosphere is recommended.

-

First Aid Measures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a valuable, albeit under-documented, reagent for organic synthesis. Its utility stems from the high reactivity of the acyl chloride functional group, which allows for the efficient construction of amide and ester linkages. The electronic and steric effects of the ortho-benzyloxy and meta-methoxy substituents provide a unique reactivity profile that can be exploited in the targeted synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. This guide provides a foundational framework for its synthesis, handling, and application, empowering researchers to incorporate this versatile building block into their synthetic programs.

References

-

Sung, D. D., et al. (2007). The identity transacylation reactions of chloride with several substituted benzoyl chlorides. Journal of the American Chemical Society. [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6647–6677. [Link]

- Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.

-

PubChem. (n.d.). 2-Methoxy-3-methylbenzoyl chloride. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Hollinshead Patent 5942387.

- Google Patents. (n.d.). United States Patent 5135942.

- Google Patents. (n.d.). Process for synthesizing benzoic acids.

-

Shree Sulphurics Pvt. Ltd. (n.d.). 2-Methoxy Benzoyl Chloride. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). (E) 2 (2 chloromethyl phenyl) 3 methoxy-methyl acrylate synthesis technique.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 [shreesulphuric.com]

- 4. 3-Methoxybenzoyl chloride 99 1711-05-3 [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-(Benzyloxy)-3-methoxybenzoyl Chloride: A Technical Guide for Researchers

Introduction

2-(Benzyloxy)-3-methoxybenzoyl chloride is a valuable bifunctional molecule of significant interest in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. Its structure incorporates a reactive acyl chloride for amide or ester formation, a methoxy group, and a benzyloxy protecting group, offering a versatile scaffold for medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

The unique arrangement of substituents on the benzene ring in this compound dictates its characteristic spectroscopic signature. The electron-donating effects of the benzyloxy and methoxy groups, coupled with the electron-withdrawing nature of the benzoyl chloride moiety, create a distinct electronic environment that influences the chemical shifts and vibrational frequencies of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with a rationale for the anticipated chemical shifts and coupling patterns.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical to avoid interference with analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a greater number of scans (1024 or more) due to the lower natural abundance of the ¹³C isotope.[1]

-

Referencing: Reference the chemical shifts to the residual solvent peak.[1]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzoyl and benzyl groups, as well as the methoxy and benzylic methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C4-H, C5-H, C6-H) | 6.9 - 7.6 | Multiplet | 3H |

| Aromatic (Benzyl C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Benzylic (-OCH₂Ph) | ~5.2 | Singlet | 2H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

Interpretation and Rationale:

-

Aromatic Protons: The protons on the substituted benzoyl ring will appear as a complex multiplet due to spin-spin coupling. Their chemical shifts are influenced by the electron-donating benzyloxy and methoxy groups and the electron-withdrawing acyl chloride. The five protons of the benzyl group's phenyl ring will also resonate in the aromatic region, likely overlapping with the signals from the benzoyl ring protons.

-

Benzylic Protons: The two protons of the benzylic methylene group (-OCH₂Ph) are chemically equivalent and are expected to appear as a sharp singlet. The electronegative oxygen atom deshields these protons, shifting their resonance downfield.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are also equivalent and will appear as a distinct singlet.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COCl) | ~168 |

| Aromatic (C-O) | 145 - 160 |

| Aromatic (C-H & C-C) | 110 - 140 |

| Benzylic (-OCH₂Ph) | ~70 |

| Methoxy (-OCH₃) | ~56 |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbon of the acyl chloride group is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, resulting in a signal at a very low field.[1]

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of 110-160 ppm. The carbons directly attached to the oxygen atoms (C2 and C3) will be the most downfield in this region.

-

Benzylic and Methoxy Carbons: The benzylic and methoxy carbons will appear at higher fields, with the benzylic carbon being more deshielded than the methoxy carbon due to its proximity to the aromatic ring and the ether linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like this compound, a thin film can be prepared by dissolving a small amount in a volatile solvent (e.g., chloroform), casting it onto a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for rapid analysis of the neat sample.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used to record the spectrum.[1]

-

Data Collection: The spectrum is generally recorded over the range of 4000-400 cm⁻¹.[1]

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | ~1780 - 1815 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Ether) | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Interpretation and Rationale:

-

Carbonyl Stretch: The most characteristic absorption will be the strong C=O stretching band of the acyl chloride. The high frequency of this band (typically >1770 cm⁻¹) is due to the inductive effect of the electronegative chlorine atom, which strengthens the C=O bond.[2][3]

-

Aromatic C=C Stretch: The presence of the two aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

C-O Ether Stretch: Strong absorptions corresponding to the C-O stretching of the benzyloxy and methoxy groups are expected in the fingerprint region.

-

C-Cl Stretch: A band corresponding to the C-Cl stretch of the acyl chloride will be present at a lower frequency.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small organic molecules like this.[1] Electrospray ionization (ESI) could also be used, particularly when coupled with liquid chromatography.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source is a standard instrument for this type of analysis.[1]

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) for this compound (C₁₄H₁₁ClO₂) would be observed at m/z 246 (for ³⁵Cl) and 248 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation pathways are predicted as follows:

-

Loss of Chlorine: A prominent peak at m/z 211 would result from the loss of the chlorine radical from the molecular ion.

-

Formation of the Benzyl Cation: Cleavage of the benzylic C-O bond is a very common fragmentation pathway for benzyl ethers, leading to a stable benzyl cation at m/z 91 , which is often the base peak.[5]

-

Formation of the Acylium Ion: Alpha-cleavage can lead to the formation of the 2-(benzyloxy)-3-methoxybenzoyl cation at m/z 241.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to a complex pattern of smaller ions.

Sources

2-(Benzyloxy)-3-methoxybenzoyl chloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2-(Benzyloxy)-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly reactive acyl chloride derivative, valued as an intermediate in complex organic synthesis. Its utility is directly linked to its purity, which can be compromised by its inherent reactivity. The primary stability concern for this compound is its extreme sensitivity to moisture, leading to rapid hydrolysis. Proper storage and handling are therefore not merely best practices but critical requirements to ensure its chemical integrity. This guide details the chemical basis for its instability, provides rigorous protocols for storage and handling, and outlines methods for assessing its purity over time. The core principle underpinning all recommendations is the strict exclusion of atmospheric moisture.

Introduction

In the field of drug development and fine chemical synthesis, the reliability of starting materials and intermediates is paramount. This compound serves as a key building block, enabling the introduction of the 2-(benzyloxy)-3-methoxybenzoyl moiety into target molecules. However, the acyl chloride functional group, while essential for its synthetic utility, is also the source of its principal instability. This guide provides a comprehensive analysis of the factors governing the stability of this reagent and establishes field-proven protocols to maintain its quality from receipt to use.

Section 1: Chemical Profile and Intrinsic Reactivity

Chemical Structure

The structure of this compound incorporates a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.

Caption: Structure of this compound.

The Acyl Chloride Functional Group: A Double-Edged Sword

Acyl chlorides are among the most reactive carboxylic acid derivatives.[1] This high reactivity is desirable for synthesis, as they readily react with nucleophiles like alcohols, amines, and water.[2][3] The carbon atom of the carbonyl group is bonded to two highly electronegative atoms (oxygen and chlorine), creating a strong dipole and rendering the carbon highly electrophilic. This makes it an excellent acylating agent but also primes it for reaction with even weak nucleophiles, including atmospheric water.[1]

Influence of Substituents

The benzyloxy and methoxy groups are generally considered electronically neutral to slightly electron-donating. While strong electron-donating groups can sometimes accelerate hydrolysis by stabilizing the positive charge buildup in certain transition states, the primary determinant of stability for any benzoyl chloride derivative remains its exceptional sensitivity to moisture.[4] The benzyl ether linkage is robust under many conditions but is susceptible to cleavage by catalytic hydrogenolysis, a factor to consider in synthetic planning but not typically relevant to storage stability.[5]

Section 2: Primary Decomposition Pathway: Hydrolysis

The most significant and rapid decomposition pathway for this compound is hydrolysis. This reaction is often vigorous and is the root cause of sample degradation during storage and handling.[1]

Mechanism of Hydrolysis

The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which immediately abstracts a proton to form hydrochloric acid (HCl) and the corresponding carboxylic acid.

Sources

An In-depth Technical Guide on the Electrophilicity of Substituted Benzoyl Chlorides

Abstract

Substituted benzoyl chlorides are a cornerstone of modern organic synthesis, serving as highly versatile acylating agents in the production of pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3] Their reactivity, governed by the electrophilicity of the carbonyl carbon, is exquisitely tunable through the strategic placement of substituents on the aromatic ring. This guide provides a comprehensive exploration of the principles governing the electrophilicity of these critical reagents. We will delve into the electronic and steric effects of substituents, quantitative assessment of reactivity through kinetic studies and Hammett analysis, and the application of spectroscopic techniques for characterization. Detailed experimental protocols and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for the effective and predictable utilization of substituted benzoyl chlorides in complex synthetic endeavors.

Introduction: The Benzoyl Chloride Moiety as a Privileged Electrophile

Benzoyl chloride and its derivatives are among the most reactive carboxylic acid derivatives, a property attributable to the potent electron-withdrawing inductive effect of the chlorine atom and its exceptional ability as a leaving group.[4][5] This inherent reactivity makes them powerful tools for introducing the benzoyl group into a wide array of molecules through nucleophilic acyl substitution.[6][7] The central theme of this guide is the modulation of this reactivity by substituents on the phenyl ring. By understanding how different functional groups influence the electron density at the carbonyl carbon, chemists can fine-tune the electrophilicity of the benzoyl chloride to achieve desired reaction rates and selectivities.

The fundamental reaction of a benzoyl chloride is nucleophilic acyl substitution, which typically proceeds through a tetrahedral intermediate.[8][9] The rate-determining step is the initial attack of the nucleophile on the electrophilic carbonyl carbon.[10] Consequently, any factor that increases the partial positive charge on this carbon will enhance the compound's reactivity.

Electronic and Steric Effects of Substituents

The electrophilicity of the carbonyl carbon in a substituted benzoyl chloride is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects.

-

Inductive Effects (I): These are transmitted through the sigma bond framework of the molecule. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I), such as nitro groups (NO₂) or halogens, pull electron density away from the carbonyl carbon, increasing its partial positive charge and thus its electrophilicity.[4] Conversely, electron-donating groups (EDGs) with a positive inductive effect (+I), like alkyl groups, push electron density towards the carbonyl carbon, decreasing its electrophilicity and reactivity.[4]

-

Resonance Effects (M or R): These effects involve the delocalization of pi electrons through the aromatic system. Electron-withdrawing groups with a negative resonance effect (-M), such as nitro (NO₂) or cyano (CN) groups, can delocalize the pi electrons of the ring and the carbonyl group, further increasing the electrophilicity of the carbonyl carbon. Electron-donating groups with a positive resonance effect (+M), such as methoxy (OCH₃) or amino (NH₂) groups, can donate electron density to the ring and the carbonyl group through resonance, which significantly reduces the electrophilicity of the carbonyl carbon.[10] It is important to note that the mesomeric effect often dominates over the inductive effect.[10]

Steric Effects: While electronic effects are paramount, steric hindrance can also play a role, particularly with bulky substituents in the ortho position. Large groups near the carbonyl can physically impede the approach of a nucleophile, slowing the reaction rate, irrespective of the electronic effects.[4]

The interplay of these effects is illustrated in the following diagram:

Caption: Influence of substituents on benzoyl chloride electrophilicity.

Quantitative Assessment of Reactivity: Kinetic Studies and Hammett Plots

A quantitative understanding of substituent effects on the reactivity of benzoyl chlorides can be achieved through kinetic studies, most commonly by monitoring the rate of solvolysis or alcoholysis.[11][12] The pseudo-first-order rate constants obtained from these experiments provide a direct measure of the electrophilicity of the carbonyl carbon.

The Hammett Equation

The Hammett equation provides a powerful tool for correlating reaction rates with the electronic properties of substituents.[13] It is expressed as:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction of a substituted benzoyl chloride.

-

k₀ is the rate constant for the reaction of the unsubstituted benzoyl chloride.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent in the meta or para position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[13]

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[13] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic attack on an electron-deficient center.

A plot of log(k/k₀) versus σ, known as a Hammett plot, should yield a straight line for a series of meta- and para-substituted benzoyl chlorides if the reaction mechanism is consistent across the series. The slope of this line gives the reaction constant, ρ. For the hydrolysis of substituted benzoyl chlorides, a positive ρ value is typically observed, confirming that the reaction is facilitated by electron-withdrawing substituents that enhance the electrophilicity of the carbonyl carbon.[14]

Interestingly, for the hydrolysis of benzoyl chlorides in aqueous acetone, the Hammett plot can show two intersecting lines.[15] Electron-withdrawing groups give a positive slope (ρ ≈ +2.5), while electron-donating groups can exhibit a negative slope (ρ ≈ -4.4), suggesting a shift in the reaction mechanism towards a more Sₙ1-like pathway involving an acylium ion intermediate for the more electron-rich substrates.[15]

Spectroscopic Characterization

Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for characterizing substituted benzoyl chlorides and probing their electronic structure.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is highly sensitive to the electronic environment of the carbonyl group.[16] Electron-withdrawing substituents increase the C=O bond order and shift the stretching frequency to a higher wavenumber (higher energy).[17] Conversely, electron-donating substituents decrease the C=O bond order and shift the stretching frequency to a lower wavenumber.[17][18] This provides a rapid and convenient method for qualitatively assessing the relative electrophilicity of a series of substituted benzoyl chlorides. For example, the C=O stretch of benzoyl chloride appears around 1790 cm⁻¹, while conjugation generally lowers this frequency by 20-30 cm⁻¹.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and electronic distribution within the molecule. The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is particularly informative. A more downfield (higher ppm) chemical shift for the carbonyl carbon generally correlates with increased electrophilicity. The chemical shifts of the aromatic protons in the ¹H NMR spectrum can also be influenced by the electronic nature of the substituents.[19][20]

Experimental Protocols

To ensure the principles discussed are directly applicable in a laboratory setting, the following validated protocols are provided.

General Procedure for the Synthesis of Substituted Benzoyl Chlorides

Substituted benzoyl chlorides are commonly prepared by treating the corresponding benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[21]

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Thionyl chloride (2.0-3.0 eq)

-

Anhydrous toluene or dichloromethane (as solvent)

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

To a stirred solution of the substituted benzoic acid in the chosen anhydrous solvent, add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC until the starting material is consumed.

-

Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The crude substituted benzoyl chloride can be purified by distillation under reduced pressure or by recrystallization.

Protocol for Kinetic Measurement of Alcoholysis by Conductance

The rate of alcoholysis can be conveniently followed by measuring the increase in conductivity of the solution due to the formation of hydrochloric acid.[12]

Materials:

-

Substituted benzoyl chloride

-

Anhydrous alcohol (e.g., n-propanol)

-

Conductivity meter and cell

-

Constant temperature bath

Procedure:

-

Prepare a dilute solution of the substituted benzoyl chloride in the anhydrous alcohol.

-

Place the conductivity cell in the reaction solution, which is maintained at a constant temperature (e.g., 25 °C).

-

Record the resistance or conductance of the solution at regular time intervals.

-

The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the conductance at infinite time (after the reaction is complete). The slope of this line will be -k.

The following diagram illustrates the workflow for assessing the electrophilicity of a newly synthesized substituted benzoyl chloride:

Caption: Workflow for electrophilicity assessment.

Applications in Drug Development and Organic Synthesis

The ability to modulate the electrophilicity of benzoyl chlorides is of paramount importance in drug discovery and development.[1][22] In the synthesis of complex active pharmaceutical ingredients (APIs), a chemist might require a highly reactive benzoyl chloride for a challenging acylation or a less reactive one to achieve selectivity in the presence of multiple nucleophilic sites. For instance, in the synthesis of certain anesthetics and non-steroidal anti-inflammatory drugs (NSAIDs), substituted benzoyl chlorides are key intermediates.[3] Similarly, in the agrochemical industry, they are used to produce a variety of herbicides, insecticides, and fungicides.[2]

Conclusion

The electrophilicity of substituted benzoyl chlorides is a finely tunable property that is critical to their widespread utility in organic synthesis. A thorough understanding of the interplay between inductive, resonance, and steric effects allows for the rational design of reagents with tailored reactivity. Quantitative methods such as kinetic studies and Hammett analysis, coupled with spectroscopic characterization, provide a robust framework for predicting and controlling the outcomes of reactions involving these versatile intermediates. The principles and protocols outlined in this guide are intended to empower researchers to leverage the full potential of substituted benzoyl chlorides in their synthetic endeavors.

References

-

Bentley, T. W. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6647-6677. [Link]

-

Specialty Chemicals. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]

-

Pearson. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to form... | Study Prep. [Link]

-

Bentley, T. W., & Llewellyn, G. (1990). Precise dissection of kinetic data for solvolyses of benzoyl chloride into contributions from two simultaneous reaction channels. Journal of the Chemical Society, Perkin Transactions 2, (8), 1267-1272. [Link]

-

Bentley, T. W. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Campos-Rey, P., Cabaleiro-Lago, C., & Hervés, P. (2010). Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. The Journal of Physical Chemistry B, 114(44), 14004-14011. [Link]

-

Chemistry LibreTexts. (2021). 7.2: Nucleophilic Acyl Substitution Reactions. [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. [Link]

-

Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 26. [Link]

-

Wikipedia. (n.d.). Benzoyl chloride. [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

-

Schwarz, G., Alberts, H., & Kricheldorf, H. R. (1981). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Liebigs Annalen der Chemie, 1981(7), 1257-1278. [Link]

-

ChemAnalyst. (2024). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. [Link]

-

Scribd. (n.d.). The Hammett Plot For Hydrolysis of The Acid Chlorides of Benzoic Acids2. [Link]

-

Course Hero. (n.d.). 1. a) Interpret the following σ values in terms of the electronic character of each group. [Link]

- Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

National Center for Biotechnology Information. (1999). α-Chlorinated toluenes and benzoyl chloride. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

National Center for Biotechnology Information. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PubMed Central. [Link]

-

Oxford Reference. (n.d.). Hammett equation. [Link]

-

ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. [Link]

-